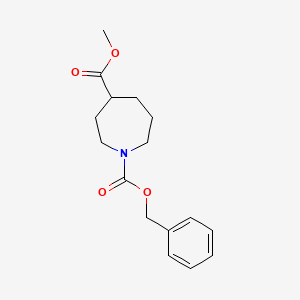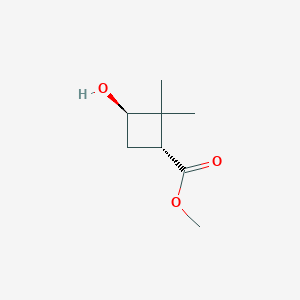![molecular formula C7H8N4 B1403582 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine CAS No. 1060815-95-3](/img/structure/B1403582.png)
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine involves several steps. One method involves the use of dimethyl malonate as the starting compound . The synthesis process is operationally simple and practical for the production of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine has been studied using various techniques such as X-ray crystallography . These studies provide valuable insights into the binding modes and inhibitory mechanisms of this compound.Chemical Reactions Analysis
The chemical reactions involving 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine have been studied extensively. For instance, it has been found that the compound has strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine include a molecular weight of 119.12 . The compound is a yellow solid with a melting point of 287–288 °C .Aplicaciones Científicas De Investigación
HPK1 Inhibition
This compound serves as a scaffold for designing inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), which are important in cancer research due to their role in tumor growth and metastasis. A derivative of this compound showed potent inhibitory activity against HPK1 .
Monopolar Spindle 1 Inhibition
The compound’s derivatives have been optimized for use as Monopolar Spindle 1 (MPS1) inhibitors, which are crucial in the development of cancer treatments due to their role in cell division .
PAK4 Inhibition
7h-Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their inhibitory effects on PAK4, a kinase involved in various cellular processes including motility, survival, and proliferation. Molecular dynamics simulations have been used to investigate their binding modes and inhibitory mechanisms .
Targeted Kinase Inhibitors
New derivatives of this compound have been synthesized as potential targeted kinase inhibitors (TKIs), which are significant in the treatment of various cancers .
Mecanismo De Acción
Target of Action
The compound 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine has been found to interact with several targets. It has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . It has also been identified as a potential multi-targeted kinase inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . Other targets include Hematopoietic progenitor kinase 1 (HPK1) and Monopolar spindle kinase 1 (Mps1) .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, it inhibits the phosphorylation of Mps1 in vitro and in vivo . In the case of kinase enzymes, it exhibits significant inhibitory activity, comparable to the well-known TKI sunitinib .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a role in one-carbon (1C) metabolism, which encompasses folate-mediated 1C transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . It also displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .
Direcciones Futuras
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,1,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRNIFCCEYBGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)


![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)



![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)

![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)

